2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Overview
Description
“2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of the synthesized compounds is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is based on the indole structure, but the 2-3 bond is saturated . The molecular weight of this compound is 212.27 .Scientific Research Applications
Carbonic Anhydrase Inhibition
Carbonic Anhydrase Inhibitors as Drug Candidates
Various 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides, including derivatives related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized and evaluated as inhibitors of mammalian carbonic anhydrases, which are critical for medicinal applications, such as targeting tumor-associated isoforms for cancer therapy (Güzel et al., 2008).
Potential in Treating Mycobacterial Infections
These compounds have demonstrated excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential for developing new antimycobacterial agents with a unique mechanism of action (Güzel et al., 2009).
Inhibition of Fungal Pathogens
Indole-5-sulfonamides, structurally related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, are strong inhibitors of beta-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans, offering avenues for antifungal drug development (Güzel et al., 2010).
Chemical Synthesis and Properties
Chemical Synthesis of Derivatives
Research has been conducted on the synthesis of derivatives like N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides), which are potentially biologically active compounds (Avdeenko et al., 2020).
Exploration of Physicochemical Properties
Studies have explored the physicochemical properties of sulfonyl-phenyl-indole analogs, which include compounds related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, for their potential as COX-2 enzyme inhibitors (Gupta et al., 2008).
Cancer Research
Pro-Apoptotic Activity in Cancer Treatment
Indapamide derivatives, including those related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized and evaluated for their proapoptotic activity against melanoma cell lines, demonstrating anticancer properties (Yılmaz et al., 2015).
Inhibition of Microtubule Assembly in Cancer Cells
Certain indole sulfonamides inhibit microtubule assembly dynamics, effectively blocking cancer cell proliferation and inducing apoptosis, making them potential candidates for cancer treatment (Mohan et al., 2006).
Future Directions
Indole derivatives, including “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of new useful derivatives that can bind with high affinity to multiple receptors is a promising area of research .
properties
IUPAC Name |
2-methyl-2,3-dihydroindole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTSLZCSQOSTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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